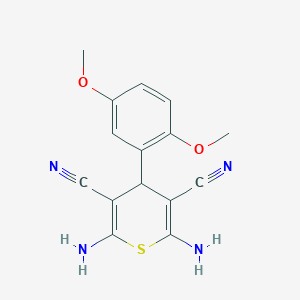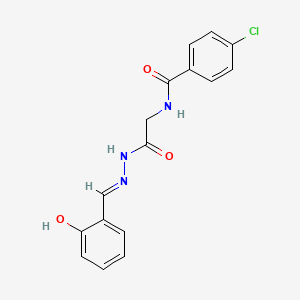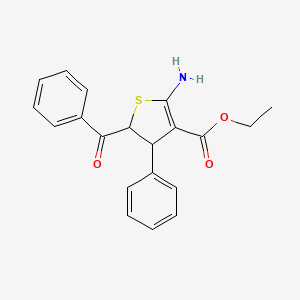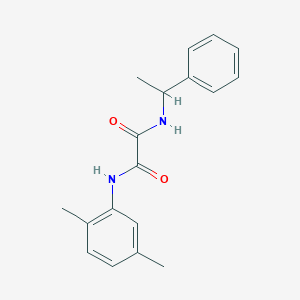![molecular formula C27H18N4O5S B15018113 N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018113.png)
N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a benzothiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of phenol to produce 2,4-dinitrophenol, followed by etherification to attach the phenoxy group. The final step involves the formation of the imine linkage through a condensation reaction between the benzothiazolyl-substituted aniline and the dinitrophenoxy-substituted benzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and benzothiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the phenoxy or benzothiazolyl rings.
Applications De Recherche Scientifique
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzothiazolyl group may interact with proteins and enzymes, affecting their function and activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE: can be compared with other nitro-substituted phenoxy compounds and benzothiazolyl derivatives.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with a similar structural motif used in organic synthesis.
Uniqueness
The uniqueness of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual nitro and benzothiazolyl groups make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C27H18N4O5S |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
1-[3-(2,4-dinitrophenoxy)phenyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C27H18N4O5S/c1-17-5-12-26-23(13-17)29-27(37-26)19-6-8-20(9-7-19)28-16-18-3-2-4-22(14-18)36-25-11-10-21(30(32)33)15-24(25)31(34)35/h2-16H,1H3 |
Clé InChI |
YRZOYBPRCSBXIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)

![2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018068.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15018083.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018087.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018098.png)
![N-(4-Chloro-2-methylphenyl)-1-{N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide](/img/structure/B15018109.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15018124.png)
![2,6-bis[2-(3,4-dimethylphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15018130.png)
